molecular formula C11H15BO4 B1422081 4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid CAS No. 1615247-96-5

4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid

Cat. No. B1422081
M. Wt: 222.05 g/mol
InChI Key: YUUJVQOVXJGZCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid is a chemical compound with the linear formula C11H15BO4 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of 4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid involves several reactions. One of the common methods is the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed direct arylation . Other reactions involved in the synthesis include the palladium-catalyzed stereoselective Heck-type reaction and the tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .


Molecular Structure Analysis

The molecular structure of 4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid is represented by the linear formula C11H15BO4 . The molecular weight of this compound is 222.05 g/mol.


Chemical Reactions Analysis

The chemical reactions involving 4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid include the Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed direct arylation, and the palladium-catalyzed stereoselective Heck-type reaction . These reactions are highly effective in the synthesis of this compound .

Scientific Research Applications

Bioorthogonal Chemistry

  • Summary of the Application : This compound is used in the synthesis of unsymmetrical and 3-monosubstituted tetrazines . Tetrazines are important tools in the field of bioorthogonal chemistry .
  • Methods of Application : A general, one-pot method is described for converting (3-methyloxetan-3-yl)methyl carboxylic esters into 3-thiomethyltetrazines . These versatile intermediates were applied as a platform for the synthesis of unsymmetrical tetrazines via Pd-catalyzed cross-coupling .
  • Results or Outcomes : The method enables the development of new tetrazines possessing a favorable combination of kinetics, small size, and hydrophilicity . The chemistry was applied to a broad range of aliphatic and aromatic ester precursors and to the synthesis of heterocycles including BODIPY fluorophores and biotin . In addition, a series of tetrazine probes for monoacylglycerol lipase (MAGL) were synthesized and the most reactive one was applied in labeling of endogenous MAGL in live cells .

Fluorescence Imaging

  • Summary of the Application : This compound is used in the synthesis of tetrazine-functionalized fluorogenic probes .
  • Methods of Application : They demonstrated the application of (3-methyloxetan-3-yl)methyl carboxylic esters with BODIPY for the synthesis of a BODIPY dye with mono-or di-substituted tetrazines .
  • Results or Outcomes : The tetrazine-functionalized dyes are known to act as fluorogenic probes . The preparation of fluorescent bioprobes must include minimal perturbation of the original properties of the biomolecule and the synthetic molecule during their labelling .

Suzuki-Miyaura Cross-Coupling Reactions

  • Summary of the Application : This compound is used in Suzuki-Miyaura cross-coupling reactions .
  • Methods of Application : The compound is used as a reagent in the reaction .
  • Results or Outcomes : The reaction enables the formation of carbon-carbon bonds, which is a key step in the synthesis of many complex organic compounds .

Synthesis of Fluorophores

  • Summary of the Application : This compound is used in the synthesis of BODIPY fluorophores .
  • Methods of Application : The compound is used as a precursor in the synthesis of BODIPY fluorophores .
  • Results or Outcomes : The resulting fluorophores are used as fluorescent probes in various biological applications .

Synthesis of Complex Molecules

  • Summary of the Application : This compound is used in the synthesis of complex molecules .
  • Methods of Application : The compound is used as a reagent in various reactions, including the synthesis of 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo .
  • Results or Outcomes : The resulting complex molecules are used in various applications, including the development of new drugs and materials .

Preparation of Fluorogenic Probes

  • Summary of the Application : This compound is used in the preparation of fluorogenic probes .
  • Methods of Application : The compound is used as a precursor in the synthesis of fluorogenic probes .
  • Results or Outcomes : The resulting fluorogenic probes are used in various biological applications, including imaging and diagnostics .

Safety And Hazards

4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

properties

IUPAC Name

[4-[(3-methyloxetan-3-yl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c1-11(6-15-7-11)8-16-10-4-2-9(3-5-10)12(13)14/h2-5,13-14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUJVQOVXJGZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2(COC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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